N-(2,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
N-(2,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a fused bicyclic core substituted with a carboxamide group at position 7, a phenyl group at position 3, and a 2,4-dimethoxyphenyl moiety at the N-terminus.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c1-25-12-15(20(27)23-16-10-9-14(30-2)11-17(16)31-3)18-19(25)21(28)26(22(29)24-18)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRBNXDWVAAXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo acetophenone with 3,4-dimethoxy benzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate can then undergo further cyclization and functionalization to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-throughput synthesis techniques and automated reaction monitoring to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has several promising applications in scientific research:
1. Medicinal Chemistry
- Drug Development : The compound serves as a lead structure for developing new therapeutic agents targeting various diseases such as cancer and inflammatory disorders.
- Structure-Activity Relationship Studies : Researchers utilize this compound to explore how modifications affect biological activity.
2. Biological Research
- Enzyme Inhibition Studies : Investigated for its potential to inhibit specific enzymes involved in disease pathways.
- Receptor Binding Studies : Explored for binding affinities to various biological receptors that could modulate physiological responses.
3. Material Science
- Synthesis of New Materials : The compound can be used as a building block in synthesizing novel materials with unique properties.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
-
Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated its ability to induce apoptosis in breast cancer cells through specific biochemical pathways.
-
Antiviral Properties : Investigations have shown that similar pyrimidine derivatives can inhibit viral replication mechanisms:
- In vitro studies revealed that modifications on the pyrrolo[3,2-d]pyrimidine core enhance antiviral efficacy against certain viruses.
-
Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation markers in cellular models:
- Experimental data suggest significant reductions in pro-inflammatory cytokines when treated with this compound.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural differences and similarities between the target compound and related pyrrolo-pyrimidine derivatives:
Functional Group Impact on Properties
- Carboxamide vs. Carboxylic acid analogs (e.g., 19a ) exhibit higher solubility but lower membrane permeability.
- Methoxy vs. Chloro Substituents : The 2,4-dimethoxyphenyl group in the target compound likely improves metabolic stability compared to the 2-chlorobenzyl analog (923113-33-1 ), where chloro groups may increase cytotoxicity but risk off-target effects.
- Sulfonamide vs. Methoxy : Sulfonamide-containing derivatives (e.g., ) show enhanced selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrase), whereas methoxy groups may favor interactions with hydrophobic kinase pockets.
Biological Activity
N-(2,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound's structure features a pyrrolo[3,2-d]pyrimidine core with significant substitutions that may influence its biological activity. The molecular formula is with a molecular weight of 396.42 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O5 |
| Molecular Weight | 396.42 g/mol |
| CAS Number | 921829-89-2 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function through:
- Enzyme Inhibition : The compound shows potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Binding : It has been evaluated for binding affinity to various receptors which could modulate physiological responses.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound showed IC50 values ranging from 10 μM to 30 μM across different cancer cell lines (e.g., MCF7 breast cancer cells).
Antimicrobial Activity
Research also suggests that this compound possesses antimicrobial properties:
- Inhibition of Pathogens : It has shown effectiveness against several bacterial strains in preliminary studies.
- Minimum Inhibitory Concentration (MIC) : Reported MIC values were around 50 μg/mL for certain strains.
Case Studies and Research Findings
- Study on Antitumor Activity :
- Antimicrobial Evaluation :
- A comparative study assessed the antimicrobial efficacy of various derivatives including N-(2,4-dimethoxyphenyl)-5-methyl derivatives against Staphylococcus aureus and Escherichia coli, revealing promising results .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.5 ppm) and NH₂/amide protons (δ 5.5–11.5 ppm) confirm substitution patterns. and provide detailed assignments for pyrrolo[2,3-d]pyrimidine analogs, such as NH resonances at δ 10.96 ppm .
- X-ray crystallography : Used to resolve stereochemical ambiguities. reports a mean C–C bond length of 0.005 Å and R factor = 0.054 for a related structure .
- TLC/HPLC : Monitor reaction progress (e.g., Rf values in CHCl₃/MeOH 10:1, as in ) .
- Elemental analysis : Validates purity (e.g., C, H, N, Cl, F percentages in ) .
How do substituents on the pyrrolo[3,2-d]pyrimidine core influence solubility and bioactivity?
Basic Research Question
- Hydrophobic groups (e.g., 2,4-dichlorobenzyl in ) enhance membrane permeability but reduce aqueous solubility .
- Polar substituents (e.g., carboxylic acids in ) improve solubility and bioavailability. For instance, thiophene-2-carboxylic acid derivatives in exhibit enhanced antitumor activity due to improved pharmacokinetics .
- Methoxy groups : The 2,4-dimethoxyphenyl moiety in the target compound may modulate electronic effects and hydrogen bonding, as seen in kinase inhibitors () .
Methodological tip : Perform logP calculations and solubility assays early in SAR studies.
How can researchers optimize reaction yields for N-aryl substitutions on the pyrrolo[3,2-d]pyrimidine core?
Advanced Research Question
- Catalyst screening : Use Pd-based catalysts for coupling reactions (not explicitly in evidence but inferred from kinase inhibitor syntheses).
- Solvent optimization : employs iPrOH/HCl for displacement reactions, achieving 61–70% yields . Polar aprotic solvents (DMF) are preferred for Boc protection () .
- Temperature control : Reflux conditions (110–120°C) for POCl₃-mediated chlorination () .
- Workup strategies : Silica gel chromatography () or precipitation () isolates pure products .
How can conflicting biological activity data among structurally similar analogs be resolved?
Advanced Research Question
- Systematic SAR studies : Vary one substituent at a time. For example, compares methyl, ethyl, and propyl thiophene linkers, revealing that propyl chains (19c) reduce melting points (175–176°C vs. 200–201°C for 19a) and alter activity .
- Crystallographic validation : Resolve structural ambiguities (e.g., ’s X-ray data) to confirm regiochemistry .
- Dose-response assays : Re-evaluate IC₅₀ values under standardized conditions (e.g., kinase inhibition in ) .
What computational strategies aid in designing pyrrolo[3,2-d]pyrimidine derivatives with improved selectivity?
Advanced Research Question
- Molecular docking : Predict binding modes to target proteins (e.g., kinase ATP pockets in ) .
- QSAR modeling : Correlate substituent properties (Hammett σ, π parameters) with bioactivity. highlights AI-driven reaction path searches to optimize conditions .
- DFT calculations : Analyze electronic effects of substituents (e.g., methoxy vs. chloro groups) on reactivity .
Pro tip : Integrate computational feedback loops (’s "smart laboratories") to iteratively refine designs .
What are the challenges in scaling up pyrrolo[3,2-d]pyrimidine syntheses, and how can they be addressed?
Advanced Research Question
- Intermediate stability : Boc-protected intermediates () may degrade under prolonged storage; monitor by TLC .
- Byproduct formation : reports off-white solids due to trace impurities; repurify via column chromatography .
- Solvent recovery : DMF () is hygroscopic; use molecular sieves or switch to recyclable solvents (e.g., EtOAc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
